molecular formula C16H24N2O5S2 B2723520 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide CAS No. 1448031-41-1

2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide

Cat. No.: B2723520
CAS No.: 1448031-41-1
M. Wt: 388.5
InChI Key: NEEJKXYREDMFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted piperidine compounds.

Scientific Research Applications

2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The piperidine ring can also interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

    2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylpropionamide: Similar structure but with a propionamide group.

Uniqueness

The uniqueness of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and dimethylphenyl groups allows for versatile chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-12-4-5-15(10-13(12)2)25(22,23)18-8-6-14(7-9-18)24(20,21)11-16(19)17-3/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEJKXYREDMFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.